molecular formula C10H14N4O2 B13625611 6-(Piperazin-1-ylmethyl)pyridin-3-amine

6-(Piperazin-1-ylmethyl)pyridin-3-amine

Katalognummer: B13625611
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: LSLFKJYYFZJONS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Nitropyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C₉H₁₂N₄O₂. It is characterized by the presence of a nitropyridine group attached to a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-nitropyridin-2-yl)methyl]piperazine typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Nitropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(5-aminopyridin-2-yl)methyl]piperazine .

Wissenschaftliche Forschungsanwendungen

1-[(5-Nitropyridin-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(5-nitropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-nitropyridin-2-yl)piperazine
  • 1-methyl-4-(5-nitropyridin-2-yl)piperazine
  • 3-nitropyridine
  • 4-substituted-3-nitropyridines

Comparison: 1-[(5-Nitropyridin-2-yl)methyl]piperazine is unique due to its specific structure, which combines the properties of both nitropyridine and piperazine. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

1-[(5-nitropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14N4O2/c15-14(16)10-2-1-9(12-7-10)8-13-5-3-11-4-6-13/h1-2,7,11H,3-6,8H2

InChI-Schlüssel

LSLFKJYYFZJONS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.